molecular formula C30H48O5 B14287006 (4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 118711-55-0

(4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B14287006
CAS No.: 118711-55-0
M. Wt: 488.7 g/mol
InChI Key: OHJPCHGKSLDGLV-LAYFXRAMSA-N
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Description

(4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound belonging to the class of triterpenoid saponins . This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a carboxylic acid functional group. It is known for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes hydroxylation, methylation, and carboxylation reactions under controlled conditions . Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides . Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols .

Scientific Research Applications

Chemistry

In chemistry, (4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is used as a precursor for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising compound for developing new therapeutic agents .

Industry

In industry, this compound is used in the production of various products, including pharmaceuticals, cosmetics, and agrochemicals. Its unique properties make it a valuable ingredient in formulations designed for specific applications .

Mechanism of Action

The mechanism of action of (4As,6as,6br,10s,12ar)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological effects . For example, its anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Properties

CAS No.

118711-55-0

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(4aS,6aS,6bR,10S,12aR)-10-hydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25(2)12-14-29(24(34)35)15-13-27(4)19(20(29)16-25)6-7-21-26(3)10-9-23(33)30(17-31,18-32)22(26)8-11-28(21,27)5/h6,20-23,31-33H,7-18H2,1-5H3,(H,34,35)/t20?,21?,22?,23-,26+,27+,28+,29-/m0/s1

InChI Key

OHJPCHGKSLDGLV-LAYFXRAMSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(CO)CO)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(CO)CO)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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